1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene
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Overview
Description
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene (BPEP) is a polycyclic aromatic hydrocarbon (PAH) that has been found to have potential applications in scientific research. PAHs are organic compounds that are formed from incomplete combustion of fossil fuels and other organic materials. They are also found in cigarette smoke and other sources of air pollution. BPEP is of interest due to its unique structure and potential biological effects.
Mechanism Of Action
The mechanism of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and other free radicals. These ROS can cause oxidative damage to DNA and other cellular components, leading to cell death or dysfunction.
Biochemical And Physiological Effects
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene has been found to have a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. It has also been found to have toxic effects on the liver and other organs, making it a useful tool for studying the effects of environmental toxins.
Advantages And Limitations For Lab Experiments
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene has several advantages for use in lab experiments, including its ability to induce DNA damage and inhibit cell growth in cancer cells. However, it also has limitations, including its toxicity to aquatic organisms and potential for oxidative damage to other cellular components.
Future Directions
There are several potential future directions for research on 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, including its use as a tool for studying the effects of environmental pollution, its potential as a cancer treatment, and its potential as a tool for studying oxidative stress and other cellular processes. Further research is needed to fully understand the mechanisms of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene and its potential applications in scientific research.
Synthesis Methods
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene can be synthesized using a variety of methods, including chemical synthesis and microbial biotransformation. Chemical synthesis involves the use of chemical reactions to create the compound, while microbial biotransformation involves the use of microorganisms to transform precursor compounds into 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene. Both methods have advantages and disadvantages depending on the specific application.
Scientific Research Applications
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene has been found to have potential applications in scientific research, particularly in the fields of cancer research and toxicology. Studies have shown that 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene can induce DNA damage and inhibit cell growth in cancer cells. It has also been found to have toxic effects on aquatic organisms, making it a useful tool for studying the effects of environmental pollution.
properties
CAS RN |
111001-48-0 |
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Product Name |
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene |
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |
InChI Key |
QGMAOLZIDYVIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
synonyms |
1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |
Origin of Product |
United States |
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